1-(morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640879-26-9
Cat. No.: VC11828539
Molecular Formula: C18H28N6O2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640879-26-9 |
|---|---|
| Molecular Formula | C18H28N6O2 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 1-morpholin-4-yl-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H28N6O2/c25-17(23-11-13-26-14-12-23)15-21-7-9-22(10-8-21)16-3-4-19-18(20-16)24-5-1-2-6-24/h3-4H,1-2,5-15H2 |
| Standard InChI Key | YUNAMTQODRBOFI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCOCC4 |
| Canonical SMILES | C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCOCC4 |
Introduction
Structural Features
The compound's structure can be broken down into three main components:
-
Morpholine Ring: A six-membered ring containing one oxygen atom and five carbon atoms.
-
Pyrrolidine Moiety: A five-membered ring containing one nitrogen atom and four carbon atoms.
-
Pyrimidine Derivative: A six-membered ring containing two nitrogen atoms and four carbon atoms, linked to a piperazine ring.
Synthesis
The synthesis of such compounds usually involves multiple steps, including:
-
Coupling Reactions: Linking the morpholine and piperazine units with the pyrimidine derivative.
-
Nucleophilic Substitutions: Introducing functional groups to the morpholine or piperazine rings.
Biological Activities
Compounds with similar structures exhibit a range of biological activities, including:
-
Antitumor: Some piperazine derivatives have shown antitumor properties.
-
Antimicrobial: Pyrimidine and piperazine combinations may exhibit antimicrobial effects.
-
Antidepressant: Pyrrolidine and pyrimidine derivatives have been explored for antidepressant activities.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone | Morpholine and piperazine | Antitumor |
| 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | Pyrimidine and piperazine | Antimicrobial |
| 5-(Pyrrolidin-3-yl)pyrimidine derivatives | Pyrrolidine and pyrimidine | Antidepressant |
Potential Applications
Given its unique structure, 1-(morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one may have potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume